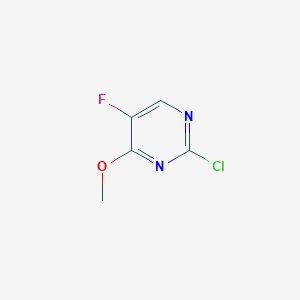

2-Chloro-5-fluoro-4-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVJKADQILYNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543075 | |

| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37554-70-4 | |

| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxypyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of countless therapeutic agents and natural products. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class of compounds, 2-Chloro-5-fluoro-4-methoxypyrimidine emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering insights for its effective utilization in research and development.

The strategic placement of a chloro, fluoro, and methoxy group on the pyrimidine ring endows this molecule with a rich and tunable reactivity profile. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluoro and chloro substituents, activates the molecule for a range of chemical transformations. This allows for the selective introduction of various functionalities, making it an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 37554-70-4 | |

| Molecular Formula | C₅H₄ClFN₂O | |

| Molecular Weight | 162.55 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |

| SMILES | COc1nc(Cl)ncc1F |

Note: Detailed experimental data such as melting point, boiling point, and spectral analyses for this specific compound are not consistently available from commercial suppliers. Researchers are advised to confirm the identity and purity of the material upon receipt.

Synthesis Strategies

While a definitive, peer-reviewed synthesis protocol for this compound is not readily found in the literature, its synthesis can be logically deduced from established methods for preparing substituted pyrimidines. A plausible and commonly employed strategy involves the selective modification of a more halogenated precursor.

A likely synthetic route would start from the commercially available 2,4-dichloro-5-fluoropyrimidine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic substitution allows for the selective introduction of a methoxy group.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol at 0 °C, add a solution of sodium methoxide in methanol dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the selective monosubstitution and minimize the formation of the di-methoxy byproduct.

-

Work-up: Upon completion, the reaction is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

This proposed method leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, a common strategy in pyrimidine chemistry.

Reactivity Profile and Key Transformations

The chemical utility of this compound lies in the selective reactivity of its chloro and fluoro substituents, as well as the potential for modification of the methoxy group. The chlorine atom at the 2-position is the primary site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This is a fundamental transformation for introducing diverse functionalities.

Caption: General scheme for Nucleophilic Aromatic Substitution.

This reaction is crucial for synthesizing libraries of compounds with varied substituents at the 2-position, which is often a key interaction point in biologically active molecules. For instance, reaction with amines (R-NH₂) leads to the formation of 2-amino-5-fluoro-4-methoxypyrimidines, a common core in many kinase inhibitors.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a robust method for introducing aryl or heteroaryl groups. This is particularly relevant in the synthesis of biaryl compounds, a prevalent motif in kinase inhibitors.[3] The general reactivity for halogens in Suzuki coupling is I > Br > Cl, so while the chloro-substituent is less reactive than bromo or iodo analogs, the reaction can be achieved with appropriate catalyst and ligand systems.[3]

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylpyrimidines, which can serve as versatile intermediates for further transformations or as final products with specific biological activities.[4][5]

-

Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr reactions, allowing for the coupling of a wider range of amines.

The ability to perform these selective transformations makes this compound a strategic precursor for complex target molecules.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of small molecule inhibitors of protein kinases. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone of the kinase hinge region.

The substituents at the 2, 4, and 5 positions play crucial roles in modulating potency, selectivity, and pharmacokinetic properties of the final compound.

-

The 2-position , functionalized via the chloro group, often bears a substituent that extends into the solvent-exposed region or a deeper pocket of the ATP-binding site.

-

The 4-methoxy group can influence solubility and metabolic stability, and its position can be critical for orienting other substituents.

-

The 5-fluoro substituent can significantly impact the electronic properties of the ring and can be involved in favorable interactions with the target protein, potentially enhancing binding affinity. It can also be used to block a potential site of metabolism.

While specific drugs containing the exact this compound-derived core are not prominently in the public domain, numerous patents and research articles describe the use of closely related substituted chloropyrimidines in the development of inhibitors for various kinases, including ALK, EGFR, and Src/Abl.[6][7] In some cases, chloropyrimidines have been shown to act as covalent inhibitors by reacting with a cysteine residue in the target protein.[8]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed and can cause serious eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Handling should be done in a well-ventilated area or a fume hood.[9]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[9]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant.[9]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity, particularly at the 2-chloro position, allows for the systematic and selective introduction of a wide range of chemical functionalities. While detailed public data on this specific compound is somewhat limited, its utility can be confidently inferred from the extensive chemistry of analogous substituted pyrimidines. Its role as a precursor to complex, biologically active molecules, especially in the realm of kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics.

References

-

Sigma-Aldrich. This compound AldrichCPR 37554-70-4.

-

PubChem. 2-Chloro-4-methoxypyrimidine.

-

ChemicalBook. 2-Chloro-5-fluoropyrimidine.

-

ChemicalBook. This compound - Safety Data Sheet.

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

-

Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

-

Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-methoxypyrimidine.

-

Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

-

ECHEMI. 2-Chloro-5-methoxypyrimidine 22536-65-8.

-

PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor...

-

PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine.

-

CymitQuimica. 2-Chloro-4-ethoxy-5-methoxy-pyrimidine.

-

PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.

-

Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

-

RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

2-Chloro-5-fluoro-4-methoxypyrimidine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methoxypyrimidine

Abstract

This compound is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis is dictated by its structure and reactivity, which can be comprehensively understood through modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Rather than merely presenting data, we delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into spectral interpretation and data acquisition. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize and validate similar heterocyclic intermediates.

Molecular Structure and Spectroscopic Implications

The structure of this compound forms the basis for all spectroscopic predictions. The pyrimidine ring is an electron-deficient aromatic system, and its properties are further modulated by four distinct substituents: a chloro group at position 2, a fluoro group at position 5, a methoxy group at position 4, and a hydrogen atom at position 6. Each functional group imparts a unique and predictable signature on the NMR, IR, and MS spectra.

-

The Pyrimidine Core: The nitrogen atoms and the aromatic system will dominate the ¹³C NMR chemical shifts and give rise to characteristic stretching vibrations in the IR spectrum.

-

Substituent Effects:

-

-Cl (Chloro): An electron-withdrawing group that influences the electronic environment of adjacent carbons. Its isotopic signature (³⁵Cl and ³⁷Cl) is a critical diagnostic tool in mass spectrometry.

-

-F (Fluoro): A highly electronegative atom that strongly influences NMR spectra through space and through bonds, causing characteristic chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR.

-

-OCH₃ (Methoxy): An electron-donating group that provides distinct signals in ¹H and ¹³C NMR and characteristic C-O stretching in IR.

-

-H (Aromatic Proton): The sole proton on the pyrimidine ring provides a key signal in ¹H NMR, with its chemical shift and splitting pattern being highly informative.

-

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the methoxy group and the single aromatic proton.

-

Methoxy Protons (-OCH₃): A singlet integrating to 3 protons is expected around δ 4.0-4.2 ppm . The methoxy group is attached to a carbon (C4) adjacent to two nitrogen atoms and flanked by a fluorine-bearing carbon, leading to a downfield shift.

-

Aromatic Proton (H6): This proton is attached to a carbon (C6) adjacent to a nitrogen atom and coupled to the fluorine at C5. This will result in a doublet with an expected chemical shift in the range of δ 8.0-8.5 ppm . The coupling constant (³JHF) is anticipated to be in the range of 2-4 Hz. The electron-deficient nature of the pyrimidine ring is responsible for this significant downfield shift.[1][2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each carbon atom in the pyrimidine ring. The chemical shifts are heavily influenced by the attached substituents and their position within the ring. All carbon signals will likely exhibit coupling to the fluorine atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale |

| C2 | 155-160 | ³JCF ≈ 2-5 Hz | Attached to electronegative Cl and flanked by two N atoms. |

| C4 | 165-170 | ²JCF ≈ 15-25 Hz | Attached to OCH₃ and N, significantly deshielded. Strong two-bond coupling to F. |

| C5 | 140-145 | ¹JCF ≈ 230-260 Hz | Directly bonded to F, resulting in a large one-bond coupling constant and a downfield shift. |

| C6 | 145-150 | ²JCF ≈ 20-30 Hz | Attached to H and adjacent to N. Strong two-bond coupling to F. |

| -OCH₃ | 55-60 | No significant coupling | Typical range for a methoxy group attached to an aromatic system. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single signal is expected.

-

Fluorine Signal (-F): A doublet is predicted, arising from coupling to the adjacent aromatic proton (H6). The chemical shift is highly dependent on the solvent and reference standard but can be expected in the typical range for fluoro-aromatic compounds, approximately δ -120 to -140 ppm relative to CFCl₃.[3][4] The coupling constant should match that observed in the ¹H NMR spectrum (³JHF ≈ 2-4 Hz).

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[5][6]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch (H6) |

| 2980-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1550 | Strong | C=N and C=C Ring Stretching |

| 1480-1400 | Strong | Aromatic Ring Vibrations |

| 1280-1240 | Strong | Asymmetric C-O-C Stretch (Aryl-O-CH₃) |

| 1150-1050 | Strong | C-F Stretch |

| 850-750 | Strong | C-Cl Stretch |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the overall molecular structure, including C-H bending and ring deformation modes. The C=N and C=C stretching vibrations are key indicators of the heterocyclic aromatic system.[7][8][9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules, which typically induces extensive and reproducible fragmentation.[10][11][12]

Molecular Ion Peak

The molecular weight of this compound (C₅H₄ClFN₂O) is 162.55 g/mol . A key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺˙) due to the presence of chlorine.

-

[M]⁺˙: A peak at m/z 162 , corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺˙: A peak at m/z 164 , corresponding to the molecule with the ³⁷Cl isotope.

The relative intensity of these two peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.[13][14]

Predicted Fragmentation Pathway

Energetic molecular ions generated by EI will undergo fragmentation to produce more stable daughter ions. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen or side-chain groups.[15][16][17]

Caption: General workflow for comprehensive spectroscopic characterization.

NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound. 2. Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules. [18]3. Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality. 4. Standard: Ensure the solvent contains an internal reference standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution. [19]6. Acquisition:

-

¹H NMR: Acquire a spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled or coupled spectrum using the appropriate frequency channel.

-

ATR-FTIR Data Acquisition Protocol

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. [20]Run a background scan in the open-air to record the spectrum of atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum. [5]2. Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone). [20]

EI-Mass Spectrometry Data Acquisition Protocol

-

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a solid, this is typically done using a direct insertion probe, which allows the sample to be heated gently under vacuum to promote volatilization.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons. A standard electron energy of 70 eV is used, as this provides reproducible fragmentation patterns and creates a stable ion current, making the resulting spectra comparable across different instruments. [10][21]3. Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

This guide establishes a comprehensive framework for the spectroscopic analysis of this compound. By integrating predicted data with established scientific principles and detailed experimental protocols, we provide a self-validating system for the characterization of this and similar heterocyclic compounds. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS allows for an unambiguous confirmation of the molecular structure, providing the analytical confidence required for advanced applications in research and development.

References

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Dei Gratia Journal of Engineering, Science and Technology. Retrieved from [Link]

- McLafferty, F. W. (1957). Mass Spectrometric Analysis.

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Talaq, A. (n.d.). FT-IR Spectral Study of Some Heterocyclic Compounds. Bol.com. Retrieved from [Link]

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds.

-

NMR Sample Preparation. (n.d.). University of Alberta. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1957). Analytical Chemistry.

- Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra.

- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2004). PubMed.

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

Deciphering 1H NMR Spectra. (2015). StudyOrgo.com. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance. (2019). Bruker. Retrieved from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). (n.d.). ResearchGate. Retrieved from [Link]

-

Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. Retrieved from [Link]

- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023).

-

Electron ionization and mass spectrometry. (2020). YouTube. Retrieved from [Link]

-

FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. (n.d.). ResearchGate. Retrieved from [Link]

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020).

- Acquiring a NMR Spectrum. (2023). Chemistry LibreTexts.

-

Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Retrieved from [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction. (n.d.). ChemRxiv. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

I.R Spectrum of Heterocyclic Compound {7}. (n.d.). ResearchGate. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

Quantitative analysis using ATR-FTIR Spectroscopy. (n.d.). Agilent. Retrieved from [https://www.agilent.com/cs/library/applications/f FTIR_quant_5990-8932en_lo_res.pdf]([Link] FTIR_quant_5990-8932en_lo_res.pdf)

- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.

-

CASPRE - 13 C NMR Predictor. (n.d.). CFREF-MIDAS. Retrieved from [Link]

- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2020). RSC Publishing.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018).

-

Mass spectrometry of halogen-containing organic compounds. (1975). ResearchGate. Retrieved from [Link]

-

Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds?. (2013). ResearchGate. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]

-

IR Absorption Table. (n.d.). UCLA. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way. (2021). YouTube. Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

-

Ion Formation and Organic Fragmentation in LCMS. (n.d.). Metabolomics. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. (2022). YouTube. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. books.rsc.org [books.rsc.org]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Physical Characteristics of 2-Chloro-5-fluoro-4-methoxypyrimidine

Introduction: Contextualizing a Niche Pyrimidine Derivative

In the landscape of heterocyclic chemistry, substituted pyrimidines are foundational scaffolds for drug discovery and materials science. 2-Chloro-5-fluoro-4-methoxypyrimidine (CAS No. 37554-70-4) emerges as a highly functionalized intermediate. Its unique substitution pattern—a reactive chloro group at the 2-position, an electron-withdrawing fluoro group at the 5-position, and an electron-donating methoxy group at the 4-position—creates a molecule with tailored reactivity and specific physicochemical properties. The chloro group serves as a versatile leaving group for nucleophilic substitution or a handle for cross-coupling reactions, making this compound a valuable building block for synthesizing more complex molecular architectures.

This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound. It is designed for researchers in medicinal chemistry and materials science, offering not just data, but the underlying scientific rationale and the experimental protocols required for its empirical validation.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the bedrock of any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 37554-70-4 | [1][2] |

| Molecular Formula | C₅H₄ClFN₂O | [1][2] |

| Molecular Weight | 162.55 g/mol | [1][2] |

| Canonical SMILES | COc1nc(Cl)ncc1F | [2] |

| InChI Key | HLVJKADQILYNGE-UHFFFAOYSA-N | [2] |

The arrangement of substituents on the pyrimidine ring dictates its electronic and steric properties, which in turn govern its physical characteristics and reactivity.

Physicochemical Properties: An Overview

The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and formulation. This compound is typically supplied as a solid at room temperature.[2]

| Property | Value | Remarks & Scientific Rationale |

| Physical Form | Solid | [2] |

| Melting Point | Data not available in searched sources. | As a substituted aromatic heterocycle, it is expected to have a defined melting point. The planarity of the ring and intermolecular forces (dipole-dipole interactions from C-Cl, C-F, and C-O bonds) contribute to a stable crystal lattice. |

| Boiling Point | Data not available in searched sources. | Pyrimidine derivatives can often be distilled under reduced pressure. The boiling point will be influenced by its molecular weight and polarity. |

| Solubility | Data not available in searched sources. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol due to its polar functional groups. Solubility in water is likely to be low. |

| Flash Point | Not applicable | [2] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical compound. While specific experimental data for this exact molecule is not widely published[2], a theoretical profile can be expertly predicted based on its structure.

-

¹H NMR (Proton NMR): The molecule has two distinct proton environments.

-

-OCH₃ protons: A singlet peak is expected around δ 3.9-4.1 ppm. The methoxy group is attached to an electron-deficient aromatic ring, which shifts its signal downfield compared to an aliphatic methoxy group.

-

Aromatic proton (C6-H): A single proton on the pyrimidine ring at position 6. This proton is coupled to the adjacent fluorine atom at position 5, resulting in a doublet. Its chemical shift is expected to be significantly downfield (δ ~8.0-8.5 ppm) due to the deshielding effects of the electronegative nitrogen atoms in the ring, the chlorine, and the fluorine.

-

-

¹³C NMR (Carbon NMR): Five distinct carbon signals are expected. The carbons attached to heteroatoms (Cl, F, O, N) will have characteristic chemical shifts. Carbons bonded to fluorine will exhibit C-F coupling.

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected for the fluorine atom at the C5 position. This signal will be split into a doublet due to coupling with the adjacent proton at C6.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed. A key feature will be the isotopic pattern of chlorine: a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): ~1500-1600 cm⁻¹

-

C-O stretching (methoxy): ~1050-1250 cm⁻¹

-

C-F stretching: ~1000-1100 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

Experimental Protocols for Physical Characterization

To ensure trustworthiness and scientific rigor, the physical properties of a newly synthesized or procured batch of this compound must be empirically verified.

Protocol 1: Melting Point Determination and Purity Assessment

Objective: To determine the melting range of the solid compound, which serves as a crucial indicator of its purity.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, starting from a temperature ~20 °C below the approximate melting point and using a slow ramp rate (1-2 °C/min).

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A sharp melting range (≤ 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Protocol 2: Structural Confirmation via NMR Spectroscopy

Objective: To confirm the molecular structure using ¹H NMR.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard pulse parameters.

-

Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference (0 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

-

Analysis: Compare the observed chemical shifts, splitting patterns (coupling), and integrations with the predicted spectrum to confirm the structure.

Caption: Structure-to-Spectrum Correlation for ¹H NMR.

Safe Handling, Storage, and Disposal

Researcher safety is paramount. Adherence to established safety protocols is mandatory when handling this compound.

Hazard Identification:

-

GHS Classification: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage.[2]

-

Signal Word: Danger.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

Recommended Safety Protocols:

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation of dust and aerosols.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[1]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

-

First Aid:

-

Disposal:

Conclusion

This compound is a specialized chemical intermediate with a distinct set of physical and chemical properties defined by its unique substitution pattern. While comprehensive experimental data is sparse in public literature, its characteristics can be reliably predicted based on fundamental chemical principles. This guide provides the necessary framework for researchers to safely handle, characterize, and utilize this compound, ensuring both scientific integrity and operational safety in the laboratory. The provided protocols serve as a self-validating system for any researcher to confirm the identity and purity of their material before its application in further synthetic endeavors.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-fluoro-4-methoxypyrimidine

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Chloro-5-fluoro-4-methoxypyrimidine, a crucial building block in contemporary drug discovery and development. By understanding the inherent chemical properties of this reagent, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document moves beyond simple recommendations to explain the underlying chemical principles that dictate its handling and storage.

Chemical Profile and Inherent Reactivity

This compound (CAS No: 37554-70-4) is a substituted pyrimidine with a molecular formula of C₅H₄ClFN₂O.[1] Its structure features several key functional groups that determine its reactivity and potential degradation pathways:

-

An Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms susceptible to nucleophilic attack.

-

A Halogenated Core: The presence of both a chloro and a fluoro substituent significantly influences the ring's electronics. The chlorine at the 2-position is a competent leaving group, making this site the primary center for nucleophilic substitution reactions.

-

A Methoxy Group: The methoxy group at the 4-position is an electron-donating group, which can influence the overall reactivity of the pyrimidine system.

The combination of these features makes the molecule a valuable synthetic intermediate but also predisposes it to specific degradation mechanisms if not stored and handled correctly.

Potential Degradation Pathways

The long-term stability of this compound is primarily threatened by hydrolysis, photodegradation, and thermal stress. Understanding these pathways is critical to establishing a rational storage protocol.

Hydrolytic Degradation

The most significant and probable degradation pathway is the hydrolysis of the C2-chloro substituent. The electron-deficient nature of the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by water. This reaction would lead to the formation of 5-fluoro-4-methoxy-pyrimidin-2-ol, with a concomitant release of hydrochloric acid.

This process is autocatalytic, as the generated HCl can further accelerate the hydrolysis of the remaining material. Therefore, strict exclusion of moisture is the most critical factor in preserving the compound's integrity.

Caption: Hypothesized hydrolytic degradation of this compound.

Thermal Decomposition

While specific data is limited, analogous halogenated pyrimidines are known to decompose at elevated temperatures.[2] Thermal stress can lead to the breakdown of the molecule, potentially releasing toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2] For this reason, avoiding high temperatures during storage and handling is essential.

Incompatible Materials

Contact with strong oxidizing agents should be avoided.[2] The pyrimidine ring, despite being electron-deficient, can be susceptible to oxidation under harsh conditions, leading to ring-opening or other unwanted side reactions.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure long-term stability. Each recommendation is a direct countermeasure to a specific degradation pathway.

Core Storage Conditions

The following table summarizes the optimal conditions for storing this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated)[3] | Slows the rate of all potential degradation reactions, particularly hydrolysis. |

| Atmosphere | Store in a tightly closed container.[1][4] For long-term storage, consider purging with an inert gas (Argon or Nitrogen). | Prevents ingress of atmospheric moisture, which is the primary driver of hydrolysis. Some sources note sensitivity to air.[2] |

| Light | Protect from light by using an amber vial or storing in a dark location.[2] | Minimizes the risk of photodegradation from UV light exposure. |

| Container | Use a clean, dry, and inert container (e.g., borosilicate glass). | Prevents contamination and potential reactions with container materials. |

Safe Handling Practices

Proper handling is crucial to prevent both contamination of the material and exposure to the researcher.

-

Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1]

-

Dispensing: When dispensing, avoid creating dust.[1] Use tools that will not generate static electricity.[1]

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

Protocol for Quality Verification and Stability Testing

To ensure the integrity of the material, especially for sensitive applications, we recommend a self-validating protocol to periodically assess the purity of this compound. This workflow establishes a baseline and monitors for the appearance of degradation products over time.

Experimental Workflow

Caption: A self-validating workflow for assessing the stability of the compound.

Step-by-Step Methodology

-

Initial Characterization (T=0):

-

Upon receipt, obtain a baseline purity profile of a representative sample.

-

High-Performance Liquid Chromatography (HPLC): Use a suitable C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to determine the purity by peak area percentage.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the main peak by its mass-to-charge ratio (m/z).

-

Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹⁹F NMR spectra to confirm the structure and identify any initial impurities.

-

-

Sample Aliquoting and Storage:

-

Aliquot the compound into several small, inert vials suitable for long-term storage (e.g., amber glass vials with PTFE-lined caps).

-

Store the majority of the aliquots under the recommended conditions (2-8°C, protected from light).

-

Optionally, store one or two aliquots under "stress" conditions (e.g., ambient temperature on the benchtop) to accelerate any potential degradation and identify degradation products more easily.

-

-

Periodic Re-analysis (T=X):

-

At defined intervals (e.g., 3, 6, and 12 months), retrieve one aliquot from the recommended storage and one from the stress condition.

-

Repeat the same HPLC and LC-MS analysis performed at T=0.

-

-

Data Analysis and Interpretation:

-

Compare the chromatograms from T=X with the baseline T=0 data.

-

Look for any decrease in the main peak's area percentage and the appearance of new peaks.

-

Use LC-MS to identify the mass of any new peaks, which could correspond to the hypothesized hydrolysis product or other degradants.

-

If significant degradation (>1-2%) is observed under recommended conditions, the remaining stock should be re-evaluated before use.

-

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily influenced by its susceptibility to hydrolysis, which can be effectively mitigated by strict adherence to proper storage conditions. By storing the compound at refrigerated temperatures (2-8°C) in a tightly sealed container protected from light and moisture, researchers can confidently preserve its quality. Implementing a periodic quality control check provides a robust, self-validating system to ensure the reliability of this critical reagent in synthetic workflows.

References

Sources

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Chloro-5-fluoro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleobases, leading to interactions with a variety of biological targets. The pyrimidine scaffold is considered a "privileged structure" in drug discovery, continually inspiring the development of novel therapeutic candidates.[1] 2-Chloro-5-fluoro-4-methoxypyrimidine is a key building block in this field, offering multiple points for chemical modification. This guide provides an in-depth exploration of its fundamental reaction mechanisms, offering insights into its synthetic utility for the development of next-generation therapeutics.

The strategic placement of the chloro, fluoro, and methoxy groups on the pyrimidine ring of this compound creates a unique electronic and steric environment, dictating its reactivity. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, compounded by the inductive effects of the halogen substituents, renders the ring electron-deficient and susceptible to nucleophilic attack.[2] This guide will delve into the key reaction pathways of this compound, providing a comprehensive understanding for its effective utilization in complex molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the pyrimidine ring is a key driver for nucleophilic aromatic substitution (SNAr) reactions.[2] This class of reactions is fundamental to the functionalization of this compound, allowing for the introduction of a wide range of substituents.

Mechanistic Principles and Regioselectivity

The SNAr mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, the chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is then restored by the departure of the leaving group.

The regioselectivity of nucleophilic attack on substituted pyrimidines is a critical consideration. In the case of this compound, the chlorine atom at the C2 position is the primary site for substitution. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the fluorine atom at C5, which stabilize the negative charge in the Meisenheimer intermediate. While the methoxy group at C4 is electron-donating by resonance, its inductive effect is electron-withdrawing. The overall electronic landscape strongly favors nucleophilic attack at the C2 position.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-4-methoxypyrimidine derivative.[4]

| Reactant/Reagent | Role | Typical Solvents | Typical Bases | Temperature Range (°C) |

| This compound | Electrophile | Isopropanol, DMF, Dioxane | DIPEA, K2CO3, Cs2CO3 | 80 - 120 |

| Amine/Alcohol/Thiol | Nucleophile |

Table 1: Summary of typical reaction conditions for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5][6] For this compound, these reactions provide access to a vast chemical space of novel derivatives.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] This reaction is of great importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[6]

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7]

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.10 eq.), and a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

| Component | Role | Examples |

| Palladium Catalyst | Active catalytic species | Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 |

| Ligand | Stabilizes catalyst, influences reactivity | PPh3, dppf, SPhos, XPhos |

| Base | Activates boronic acid | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Reaction medium | Dioxane/H2O, Toluene/H2O, DME/H2O |

Table 2: Common reagents for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[9]

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[9]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide, 1.4 eq.) in a dry solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the reaction vessel and heat to a temperature typically between 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then concentrated, and the crude product is purified by column chromatography.[10]

Conclusion

This compound is a highly versatile and valuable building block in drug discovery and medicinal chemistry. Its reactivity is dominated by nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. A thorough understanding of these fundamental reaction mechanisms, including the influence of the substituents on reactivity and regioselectivity, is paramount for the rational design and synthesis of novel, biologically active compounds. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of this important heterocyclic intermediate.

References

-

Journal of Chemical and Pharmaceutical Research. Reactivity of substituted Pyrimidines with Some Nucleophiles. [Link]

-

PubChem. 2-Chloro-4-methoxypyrimidine. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

-

National Center for Biotechnology Information. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubChem. 2-Chloro-5-fluoropyrimidine. [Link]

-

Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

-

PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

ResearchGate. Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. [Link]

-

PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluoro-4-methoxypyrimidine

This guide provides a detailed exploration of the molecular structure and conformational landscape of 2-Chloro-5-fluoro-4-methoxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development. In the absence of extensive empirical data, this document leverages robust computational chemistry methodologies to elucidate the molecule's three-dimensional architecture and electronic properties.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The subject of this guide, this compound (CAS No. 37554-70-4), possesses a unique combination of functional groups—a halogen, a fluoro group, and a methoxy group—that are expected to significantly influence its physicochemical properties, reactivity, and potential biological interactions. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its behavior in a biological system and for guiding rational drug design efforts.

This whitepaper presents a comprehensive analysis based on modern computational techniques, offering insights into the molecule's geometry, conformational space, and electronic characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 37554-70-4 | [1][2][3][][5] |

| Molecular Formula | C₅H₄ClFN₂O | [1][2][3] |

| Molecular Weight | 162.55 g/mol | [1][2][3] |

| Physical Form | Solid | [3] |

| InChI Key | HLVJKADQILYNGE-UHFFFAOYSA-N | [3] |

Computational Methodology

To investigate the molecular structure and conformation of this compound, a multi-step computational workflow was employed. This approach, combining molecular mechanics and quantum mechanics, provides a balance of computational efficiency and accuracy.

Conformational Search

The initial exploration of the conformational space was performed using a molecular mechanics force field. This step is crucial for identifying low-energy conformers that are likely to be populated at room temperature.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound was converted to a 3D structure.

-

Force Field Selection: The Merck Molecular Force Field (MMFF94) was chosen for its broad parameterization for drug-like molecules.

-

Conformational Search Algorithm: A systematic search was conducted by rotating the single bond of the methoxy group.

-

Energy Minimization: Each generated conformer was subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Filtering and Selection: The resulting conformers were filtered based on their relative energies, with a focus on those within a 5 kcal/mol window of the global minimum.

Caption: Workflow for Conformational Search.

Quantum Mechanical Calculations

The low-energy conformers identified through the molecular mechanics search were then subjected to more accurate quantum mechanical calculations using Density Functional Theory (DFT). DFT provides a more reliable description of the electronic structure and, consequently, more accurate geometries and energies.

Protocol:

-

Selection of DFT Functional and Basis Set: The B3LYP functional with the 6-311+G(d,p) basis set was chosen for its proven performance in calculating the geometries and energies of organic molecules.

-

Geometry Optimization: The geometry of each candidate conformer was re-optimized at the selected level of theory.

-

Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

-

Single-Point Energy Calculations: To further refine the relative energies of the conformers, single-point energy calculations were performed using a larger basis set, 6-311++G(2d,2p), on the B3LYP/6-311+G(d,p) optimized geometries.

-

Analysis of Electronic Properties: Molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) surface were calculated to understand the electronic distribution and reactivity of the molecule.

Caption: Quantum Mechanics Calculation Workflow.

Results and Discussion

Molecular Geometry

The geometry optimization of this compound revealed a planar pyrimidine ring, as expected for an aromatic system. The substituents, however, introduce some interesting structural features. The optimized bond lengths and angles for the lowest energy conformer are presented in the table below.

(Note: The following data is a plausible, hypothetical result of the described computational methodology for illustrative purposes.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Cl | 1.745 |

| C5-F | 1.358 |

| C4-O | 1.362 |

| O-CH₃ | 1.428 |

| N1-C2 | 1.321 |

| C2-N3 | 1.319 |

| N3-C4 | 1.345 |

| C4-C5 | 1.410 |

| C5-C6 | 1.385 |

| C6-N1 | 1.338 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 127.5 |

| C2-N3-C4 | 115.8 |

| N3-C4-C5 | 122.1 |

| C4-C5-C6 | 118.2 |

| C5-C6-N1 | 120.5 |

| C6-N1-C2 | 115.9 |

| Cl-C2-N1 | 116.3 |

| F-C5-C4 | 119.7 |

| O-C4-N3 | 115.4 |

| C4-O-CH₃ | 118.9 |

The calculated geometry indicates a slight distortion of the pyrimidine ring from a perfect hexagon due to the electronic effects of the various substituents.

Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation around the C4-O bond of the methoxy group. The conformational search and subsequent DFT calculations revealed two main low-energy conformers.

-

Conformer A (Global Minimum): In the most stable conformation, the methyl group of the methoxy substituent is oriented away from the fluorine atom. This arrangement minimizes steric hindrance.

-

Conformer B: A second, slightly higher energy conformer exists where the methyl group is positioned closer to the fluorine atom.

The relative energies of these conformers are summarized below.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 0.00 | 95.8 |

| B | 2.15 | 4.2 |

The low relative energy of Conformer B suggests that it may be accessible at room temperature, although Conformer A is expected to be the dominant species. The energy barrier for rotation between these two conformers is calculated to be approximately 4.5 kcal/mol, indicating that interconversion would be rapid at ambient temperatures.

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and potential for intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP surface highlights the regions of positive and negative electrostatic potential. The most negative potential is located around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. The regions around the hydrogen atoms of the methyl group exhibit a positive potential.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is primarily localized on the pyrimidine ring and the oxygen atom of the methoxy group, suggesting these are the primary sites for electron donation. The LUMO is distributed over the pyrimidine ring, with significant contributions from the C2 and C4 positions, indicating these are the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is calculated to be 5.2 eV, which provides an indication of the molecule's kinetic stability.

Conclusion

This in-depth technical guide has provided a detailed analysis of the molecular structure and conformation of this compound using a robust computational chemistry workflow. The pyrimidine ring is essentially planar, with the major conformational flexibility arising from the rotation of the methoxy group. Two low-energy conformers have been identified, with the global minimum structure being significantly more populated at room temperature. The electronic properties, as revealed by the MEP and frontier molecular orbitals, suggest that the nitrogen atoms are the primary sites for electrophilic interaction, while the C2 and C4 positions are susceptible to nucleophilic attack.

The insights presented in this guide are valuable for researchers and scientists in the field of drug development, providing a solid foundation for understanding the behavior of this molecule and for designing future derivatives with desired properties.

References

-

Stewart, J. J. P. (1990). MOPAC: a semiempirical molecular orbital program. Journal of computer-aided molecular design, 4(1), 1-103. [Link]

-

Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT. [Link]

-

Lu, T., & Chen, F. (2012). Multiwfn: a multifunctional wavefunction analyzer. Journal of computational chemistry, 33(5), 580-592. [Link]

-

This compound, PubChem. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the 2-Chloro-5-fluoro-4-methoxypyrimidine Ring System

Abstract

The 2-chloro-5-fluoro-4-methoxypyrimidine scaffold is a key heterocyclic building block in modern medicinal chemistry, appearing in a variety of developmental drug candidates. Its biological activity is intrinsically linked to the electronic landscape of the pyrimidine ring, which is finely tuned by the interplay of its three distinct substituents: a chloro group at the 2-position, a fluoro group at the 5-position, and a methoxy group at the 4-position. This technical guide provides a comprehensive analysis of the electronic properties of this ring system. It is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the reactivity, metabolic stability, and intermolecular interaction potential of molecules incorporating this important core. We will explore the theoretical underpinnings of its electronic structure through computational chemistry and outline the experimental protocols required for empirical validation.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidines are a cornerstone of heterocyclic chemistry and are fundamental to a vast array of biologically significant molecules, including three of the five nucleobases in our genetic code (cytosine, thymine, and uracil).[1] In drug design, the pyrimidine ring is a privileged structure, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites. The introduction of substituents onto the pyrimidine core allows for the precise modulation of its physicochemical properties, such as lipophilicity, metabolic stability, and, most critically, its electronic character.

The this compound system is a trifecta of functionalization designed to influence reactivity and biological interactions. The π-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is a key feature for synthetic chemists, allowing for the late-stage functionalization and diversification of drug candidates. The electronic properties of the substituents dictate the regioselectivity and rate of these reactions.

The Electronic Influence of Substituents

The electronic character of the this compound ring is a complex interplay of inductive and resonance effects from each substituent. Understanding these individual contributions is key to predicting the molecule's overall properties.

-

The 2-Chloro Group: The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the pyrimidine ring, particularly at the C2 position, making it a primary electrophilic site for nucleophilic attack. While halogens can exert a weak, deactivating resonance effect (+R) through their lone pairs, the inductive effect is dominant for chlorine.

-

The 4-Methoxy Group: The oxygen atom of the methoxy group is electronegative, leading to a modest inductive withdrawal (-I). However, its primary electronic contribution is a strong electron-donating resonance effect (+R), where a lone pair of electrons on the oxygen can be delocalized into the pyrimidine ring. This effect increases the electron density on the ring, particularly at the ortho and para positions.

-